Cas no 36211-11-7 (N-[(10Z)-7-(1H-indol-3-ylmethyl)-3-(1-methylethyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-N~2~,N~2~-dimethylisoleucinamide)
![N-[(10Z)-7-(1H-indol-3-ylmethyl)-3-(1-methylethyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-N~2~,N~2~-dimethylisoleucinamide structure](https://it.kuujia.com/scimg/cas/36211-11-7x500.png)
36211-11-7 structure
Nome del prodotto:N-[(10Z)-7-(1H-indol-3-ylmethyl)-3-(1-methylethyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-N~2~,N~2~-dimethylisoleucinamide
N-[(10Z)-7-(1H-indol-3-ylmethyl)-3-(1-methylethyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-N~2~,N~2~-dimethylisoleucinamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[(10Z)-7-(1H-indol-3-ylmethyl)-3-(1-methylethyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-N~2~,N~2~-dimethylisoleucinamide
- 2-(dimethylamino)-N-[(2Z)-6-(1H-indol-3-ylmethyl)-5,8-dioxo-10-propan-2-yl-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-3-methylpentanamide
- Pentanamide, 2-(dimethylamino)-N-(7-(1H-indol-3-ylmethyl)-3-(1-methylethyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo(10.2.2)hexadeca-10,12,14,15-tetraen-4-yl)-3-methyl-, (3R-(3R*,4S*(2S*,3R*),7S*))-
- 2-(dimethylamino)-N-[(10Z)-7-(1H-indol-3-ylmethyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-methylpentanamide
- DTXSID101340044
- Discarine B
- 36211-11-7
-
- Inchi: InChI=1S/C33H43N5O4/c1-7-21(4)29(38(5)6)33(41)37-28-30(20(2)3)42-24-14-12-22(13-15-24)16-17-34-31(39)27(36-32(28)40)18-23-19-35-26-11-9-8-10-25(23)26/h8-17,19-21,27-30,35H,7,18H2,1-6H3,(H,34,39)(H,36,40)(H,37,41)/b17-16-
- Chiave InChI: SCJZVYYNGPHJMK-MSUUIHNZSA-N
- Sorrisi: CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CNC4=CC=CC=C43)C(C)C)N(C)C
Proprietà calcolate
- Massa esatta: 573.33179
- Massa monoisotopica: 573.33150487g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 42
- Conta legami ruotabili: 8
- Complessità: 947
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.4
- Superficie polare topologica: 116Ų
Proprietà sperimentali
- PSA: 115.56
N-[(10Z)-7-(1H-indol-3-ylmethyl)-3-(1-methylethyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-N~2~,N~2~-dimethylisoleucinamide Letteratura correlata
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
36211-11-7 (N-[(10Z)-7-(1H-indol-3-ylmethyl)-3-(1-methylethyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-N~2~,N~2~-dimethylisoleucinamide) Prodotti correlati
- 439081-18-2(BIBW 2992)
- 197356-56-2(1-(5-methyl-1H-pyrazol-3-yl)guanidine hydrochloride)
- 1251581-78-8(1-(3-methoxyphenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1105235-88-8(3-chloro-N-2-(3,5-dimethylphenoxy)ethyl-4-fluorobenzene-1-sulfonamide)
- 428465-86-5(3,5-dichloro-4-[(3-fluorophenyl)methoxy]benzaldehyde)
- 1806572-05-3(3-Fluoro-4-iodo-5-(trifluoromethylthio)pyridine)
- 429-01-6(6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol)
- 1105247-38-8(4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine)
- 2172555-94-9({1-cyclohexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1041522-20-6(1-bromo-3-(3-methylbutoxy)benzene)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
